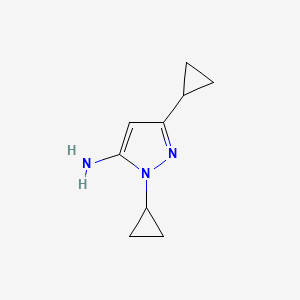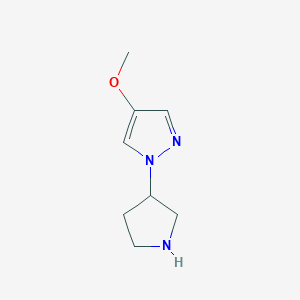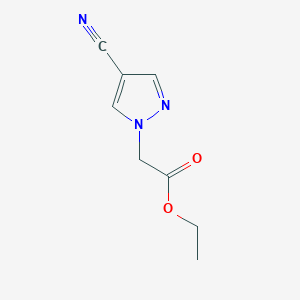
1,3-dicyclopropyl-1H-pyrazol-5-amine
Overview
Description
Synthesis Analysis
DCPPA can be synthesized through various methods. One notable approach involves palladium-catalyzed amino group arylation based on the Buchwald–Hartwig reaction. In this efficient process, XPhos serves as a ligand, and KOH acts as a base. Unlike previous procedures, this one proceeds in a single step, utilizing commercially available aminopyrazoles and aryl halides. The resulting 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines exhibit satisfactory yields .
Scientific Research Applications
Antitumor Applications
1,3-Dicyclopropyl-1H-pyrazol-5-amine derivatives have been explored for their antitumor applications. A study by Ma, Ouyang, Wang, and Yao (2020) focused on the design, synthesis, and biological evaluation of these derivatives. Specifically, compound 5h demonstrated significant anti-proliferation activities against U-2 OS (osteosarcoma) and A549 (lung cancer) tumor cells, indicating its potential as a novel antitumor drug scaffold (Ma, Ouyang, Wang, & Yao, 2020).
Heterocyclic Ketene Aminal Derivatives
Yu, Chen, Hao, Jiang, Yan, and Lin (2013) developed an efficient synthesis method for novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries. These compounds, synthesized under solvent-free and catalyst-free conditions, are promising candidates for drug discovery (Yu et al., 2013).
Synthesis of Pyrazolecarboxamide Derivatives
Ruatta, Murguía, Arellano, and Fustero (2017) reported on the regio-specific synthesis of new 1-(tert-butyl)-1H-pyrazolecarboxamide derivatives. Their study highlighted the significance of controlling regio-specificity in pyrazole research, contributing to the library of potentially bioactive compounds (Ruatta et al., 2017).
Dye Synthesis
Karcı and Karcı (2008) investigated the synthesis of heterocyclic disazo dyes derived from pyridone and pyrazolone derivatives. This research contributes to the field of dye synthesis and characterization, demonstrating the diverse applications of pyrazol-5-amine derivatives (Karcı & Karcı, 2008).
Catalysis and Arylation
Sidhom, Soulé, Doucet, and Allouche (2018) explored the use of pyrazole derivatives in palladium-catalyzed direct arylations. This research shows the utility of these compounds in organic synthesis, particularly in regioselective catalytic processes (Sidhom, Soulé, Doucet, & Allouche, 2018).
Antimicrobial Agents
Raju, Nagamani, Chandrappa, Ananda, Vinaya, Thimmegowda, Byregowda, and Rangappa (2010) synthesized a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives to assess their antibacterial and antifungal activities. This study demonstrates the potential of these compounds as effective antimicrobial agents (Raju et al., 2010).
Properties
IUPAC Name |
2,5-dicyclopropylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-9-5-8(6-1-2-6)11-12(9)7-3-4-7/h5-7H,1-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHCXWZMLHZRLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)N)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic Acid](/img/structure/B1409030.png)

